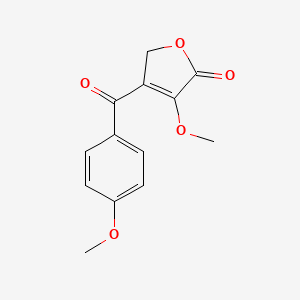![molecular formula C36H49O4- B14274686 Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate CAS No. 150600-63-8](/img/structure/B14274686.png)
Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and an ethynyl group attached to a biphenyl core
Preparation Methods
The synthesis of Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The tert-butyl groups are introduced through Friedel-Crafts alkylation reactions, while the ethynyl group can be added via Sonogashira coupling. The final step involves the esterification of the biphenyl derivative with oxoacetic acid under acidic conditions to yield the target compound.
Chemical Reactions Analysis
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups and ethynyl moiety allow it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other biphenyl derivatives, Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate is unique due to its combination of tert-butyl and ethynyl groups. Similar compounds include:
Biphenyl-4-carboxylic acid: Lacks the tert-butyl and ethynyl groups, making it less bulky.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the ethynyl and ester functionalities.
Ethynylbiphenyl: Contains the ethynyl group but lacks the tert-butyl groups and ester functionality.
Properties
CAS No. |
150600-63-8 |
|---|---|
Molecular Formula |
C36H49O4- |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
2-oxo-2-[2,4,6-tritert-butyl-3-(2,6-ditert-butyl-4-ethynylphenyl)phenoxy]acetate |
InChI |
InChI=1S/C36H50O4/c1-17-21-18-22(32(2,3)4)26(23(19-21)33(5,6)7)27-24(34(8,9)10)20-25(35(11,12)13)29(28(27)36(14,15)16)40-31(39)30(37)38/h1,18-20H,2-16H3,(H,37,38)/p-1 |
InChI Key |
DJBYMUXVCFMMNT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C(=C(C=C2C(C)(C)C)C(C)(C)C)OC(=O)C(=O)[O-])C(C)(C)C)C(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



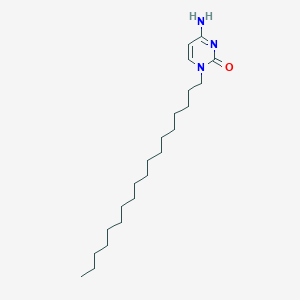
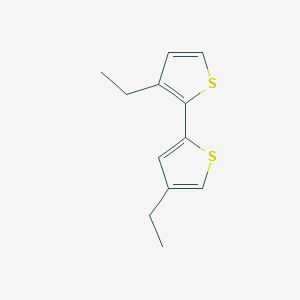
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
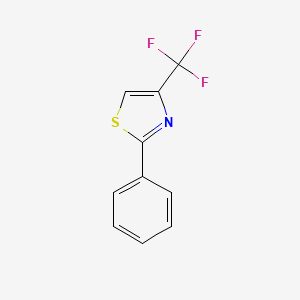
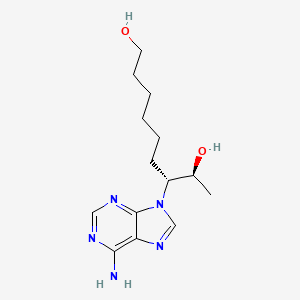
![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
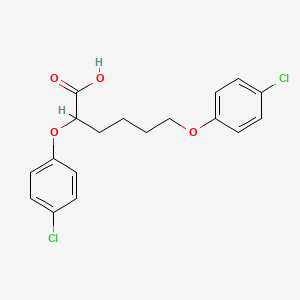
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
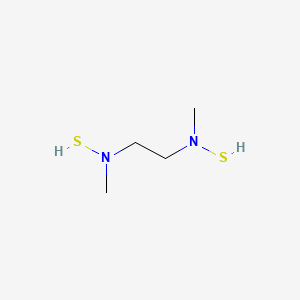
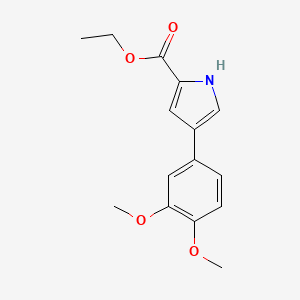
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
